1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid
CAS No.:
Cat. No.: VC16263404
Molecular Formula: C9H6ClN3O3
Molecular Weight: 239.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClN3O3 |
|---|---|
| Molecular Weight | 239.61 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6ClN3O3/c10-5-3-1-2-4-6(5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16) |
| Standard InChI Key | UPTBJDIMRWHYDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. Key substituents include:
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2-Chlorophenyl group: Attached to the triazole’s nitrogen at position 1, this moiety introduces steric bulk and electron-withdrawing effects, enhancing stability and modulating interactions with biological targets .
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Carboxylic acid group: Positioned at carbon 3, this functional group enables hydrogen bonding and salt formation, critical for solubility and pharmacokinetic properties .
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Ketone group: At position 5, the oxo group contributes to the compound’s planar geometry and participates in resonance stabilization .
The IUPAC name is 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid, and its SMILES representation is ClC1=CC=CC=C1N2C(=O)NNC(=C2)C(=O)O .
Physicochemical Characteristics
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Solubility: The carboxylic acid group confers moderate water solubility (approximately 1.2 mg/mL at 25°C), while the chlorophenyl moiety enhances lipid solubility, yielding a logP value of 1.8 .
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Melting Point: Experimental data suggest a melting point range of 210–215°C, consistent with polar triazole derivatives .
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Acid Dissociation Constant (pKa): The carboxylic acid exhibits a pKa of 3.4, enabling ionization at physiological pH .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClN₃O₃ |
| Molecular Weight | 255.62 g/mol |
| logP | 1.8 |
| Solubility (Water) | 1.2 mg/mL (25°C) |
| Melting Point | 210–215°C |
| pKa | 3.4 |
Synthetic Pathways and Optimization
Conventional Synthesis
The synthesis typically involves a three-step sequence:
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Formation of the triazole core: Condensation of 2-chlorophenylhydrazine with ethyl oxaloacetate under acidic conditions yields a hydrazide intermediate .
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Cyclization: Heating the hydrazide with phosphorus oxychloride (POCl₃) facilitates cyclization to form the 1,2,4-triazole ring .
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Hydrolysis: Treatment with aqueous sodium hydroxide converts the ester group to a carboxylic acid, followed by acidification to precipitate the final product .
Reaction Scheme:
Yield Optimization
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Catalyst Selection: Using Amberlyst-15 as a solid acid catalyst improves cyclization efficiency, achieving yields up to 78% .
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity, reducing side product formation .
Pharmacological Activities and Mechanisms
Antimicrobial Activity
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid demonstrates broad-spectrum antimicrobial efficacy:
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Antifungal: Inhibits Candida albicans with an MIC₈₀ of 0.0156 μg/mL, surpassing fluconazole by 16-fold . The chlorophenyl group disrupts fungal cytochrome P450 (CYP51), critical for ergosterol biosynthesis .
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Antibacterial: Effective against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 0.25 μg/mL) by targeting DNA gyrase and topoisomerase IV .
Table 2: Antimicrobial Activity Profile
| Pathogen | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| Candida albicans | 0.0156 | Fluconazole (0.25) |
| MRSA | 0.25 | Vancomycin (0.68) |
| Escherichia coli | 1.8 | Ciprofloxacin (2.96) |
Comparative Analysis with Structural Analogs
Triazole Carboxamides vs. Carboxylic Acids
Replacing the carboxylic acid with a carboxamide (e.g., N-(2-chlorophenyl)-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxamide) reduces antifungal potency (MIC: 0.25 μg/mL vs. 0.0156 μg/mL for the carboxylic acid) . This highlights the critical role of the ionizable acid group in target binding.
Substituent Effects
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Chlorine Position: 2-Chlorophenyl derivatives exhibit superior activity to 4-chlorophenyl analogs due to optimized steric interactions with enzyme active sites .
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Ketone Group Removal: Eliminating the 5-oxo moiety abolishes antifungal activity, underscoring its role in stabilizing the triazole-enzyme complex .
Industrial and Research Applications
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